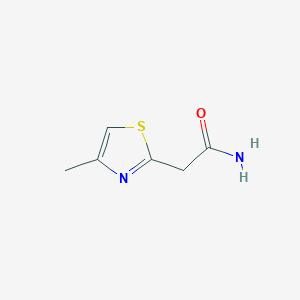

2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBLTBKNIPVVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351884 | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173739-73-6 | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant characterization data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the core heterocyclic structure, 2-amino-4-methylthiazole, via the Hantzsch thiazole synthesis. This is followed by the acylation of the 2-amino group to yield the final acetamide product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from a well-established method.[1]

Reaction:

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Thiourea | 76.12 | 76.0 | 1.0 |

| Chloroacetone | 92.53 | 92.5 | 1.0 |

| Sodium Hydroxide | 40.00 | 200.0 | 5.0 |

| Diethyl Ether | 74.12 | ~300 mL | - |

| Water | 18.02 | 200 mL | - |

Procedure:

-

Suspend thiourea (76.0 g, 1.0 mol) in water (200 mL) in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

After the addition is complete, reflux the yellow solution for two hours.

-

Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) in portions while maintaining cooling.

-

Separate the upper oily layer. Extract the aqueous layer three times with diethyl ether (100 mL each).

-

Combine the oil and ethereal extracts and dry over solid sodium hydroxide (30 g).

-

Filter the solution to remove any tar.

-

Remove the ether by distillation on a steam bath.

-

Distill the residual oil under reduced pressure. The product, 2-amino-4-methylthiazole, is collected at 130-133°C at 18 mm Hg.[1]

Yield and Characterization:

| Property | Value |

| Yield | 80-85.5 g (70-75%)[1] |

| Melting Point | 44-45°C[1] |

| Appearance | Crystalline solid |

Step 2: Synthesis of this compound

This protocol is a general method based on the acylation of 2-aminothiazole derivatives.[2]

Reaction:

Caption: Acylation of 2-amino-4-methylthiazole.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Amino-4-methylthiazole | 114.17 | 11.4 g | 0.1 |

| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |

| Dry Acetone | 58.08 | 100 mL | - |

| Triethylamine (optional, as base) | 101.19 | 11.1 g (15.3 mL) | 0.11 |

Procedure:

-

Dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in dry acetone (100 mL) in a flask equipped with a reflux condenser and a dropping funnel.

-

If using a base, add triethylamine (11.1 g, 0.11 mol) to the solution.

-

Slowly add acetyl chloride (8.6 g, 0.11 mol) to the stirred solution. An exothermic reaction may occur.

-

After the addition is complete, reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and then a small amount of cold acetone.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C6H8N2OS[3] |

| Molecular Weight | 156.21 g/mol [3] |

| CAS Number | 173739-73-6[3] |

| Appearance | Solid |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0 (s, 1H, thiazole-H), ~3.5 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~7.5 (br s, 1H, NH), ~5.5 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (C=O), ~160 (C2-thiazole), ~150 (C4-thiazole), ~110 (C5-thiazole), ~40 (CH₂), ~17 (CH₃).

-

Mass Spectrometry (EI): m/z (%) 156 (M+), 114, 98, 43.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a chemical compound containing a thiazole ring, a five-membered aromatic ring with one sulfur and one nitrogen atom. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including antimicrobial and anticancer agents. This document provides a technical overview of the known chemical properties and related synthetic and analytical considerations for this compound, based on publicly available data.

Chemical Properties

A comprehensive search of available chemical literature and supplier data did not yield specific experimentally determined quantitative properties for this compound. The following table summarizes the basic molecular identifiers.[1][2]

| Property | Value | Source |

| CAS Number | 173739-73-6 | [1] |

| Molecular Formula | C6H8N2OS | [1] |

| Molecular Weight | 156.203 g/mol | [1] |

| Canonical SMILES | CC1=CSC(=N1)CC(=O)N | N/A |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | |

| LogP | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for related thiazole acetamide derivatives can provide a foundational approach.

General Synthesis Approach

A common method for the synthesis of N-substituted acetamides involves the coupling of a carboxylic acid or its activated derivative with an amine. For this compound, a plausible synthetic route could involve the reaction of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid with ammonia or a protected form of ammonia.

Alternatively, the synthesis could proceed via the reaction of a 2-haloacetamide with a 4-methylthiazole precursor. A general example for the synthesis of a related compound, N-(thiazol-2-yl)acetamide, involves the refluxing of acetyl chloride and 2-aminothiazole in dry acetone.[3][4]

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic pathway for this compound.

Purification

Purification of the final compound would likely involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the compound's solubility at different temperatures, which is currently unknown.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the chemical structure, including the positions of the methyl group and the acetamide moiety on the thiazole ring.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier is a common starting point for such analyses.

General Analytical Workflow:

Caption: A standard workflow for the purification and analysis of a synthesized chemical compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound or any associated signaling pathways. While many thiazole derivatives exhibit a range of biological effects, it is not possible to extrapolate these activities to the specific compound of interest without experimental data. Further research is required to determine its potential pharmacological profile.

Conclusion

This technical guide summarizes the currently available information on this compound. While basic molecular identifiers are known, there is a significant lack of published data regarding its quantitative chemical properties, specific and detailed experimental protocols for its synthesis and analysis, and its biological activities. The provided general methodologies and workflows for similar compounds can serve as a starting point for researchers interested in further investigating this molecule. As with any chemical substance, appropriate safety precautions should be taken when handling this compound, although specific hazard information is also limited.[1]

References

Navigating the Biological Landscape of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic molecule that has garnered interest within the scientific community, primarily as a versatile intermediate in the synthesis of more complex, biologically active molecules. While comprehensive studies dedicated solely to the intrinsic biological activity of this specific acetamide are limited in publicly available literature, an analysis of its derivatives and related structures provides valuable insights into its potential therapeutic applications. This technical guide synthesizes the available information, focusing on its role in the development of novel compounds with demonstrated biological effects.

Core Chemical Structure and Synthetic Utility

This compound belongs to the thiazole class of compounds, which are known to be key scaffolds in medicinal chemistry. Its structure features a central thiazole ring substituted with a methyl group and an acetamide side chain. This arrangement of functional groups makes it a valuable building block for creating a diverse range of derivatives.

The primary utility of this compound lies in its role as a precursor for the synthesis of various bioactive agents. For instance, it has been utilized in the preparation of novel furan derivatives that exhibit significant anticonvulsant and neuroprotective properties. Additionally, this compound is a key intermediate in the synthesis of new derivatives of 2-amino-4-methylthiazole, which have shown potential as neuroprotective agents.

Inferred Biological Activities and Potential Applications

While direct evidence is scarce, the biological activities of compounds derived from this compound suggest several areas of potential therapeutic interest.

Table 1: Potential Biological Activities of this compound Derivatives

| Biological Activity | Class of Derivative | Potential Application |

| Anticonvulsant | Furan derivatives | Epilepsy, Seizure Disorders |

| Neuroprotective | 2-amino-4-methylthiazole derivatives | Neurodegenerative Diseases |

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for assessing the biological activity of novel compounds synthesized from this compound would typically involve a tiered screening process.

General Workflow for Biological Activity Screening

Caption: Generalized workflow for screening novel compounds.

1. In Vitro Screening:

-

Primary Assays: Initial screening would involve target-based assays to determine the compound's interaction with specific enzymes, receptors, or other biomolecules implicated in a disease pathway.

-

Cell-Based Assays: Active compounds from primary screens would then be evaluated in cell-based models to assess their effects on cellular processes, such as cell viability, proliferation, or signaling pathways.

2. In Vivo Evaluation:

-

Animal Models: Promising candidates from in vitro studies would be advanced to in vivo testing in relevant animal models of the target disease.

-

Pharmacokinetics and Efficacy: These studies would aim to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy in a living organism.

Potential Signaling Pathway Modulation

Given the neuroprotective and anticonvulsant activities observed in its derivatives, it is plausible that compounds synthesized from this compound could modulate key signaling pathways involved in neuronal function and survival.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical neuroprotective signaling pathway.

This speculative pathway illustrates how a derivative of this compound might exert its neuroprotective effects by modulating a specific molecular target, leading to a signaling cascade that ultimately promotes neuronal survival. The exact mechanisms, however, would need to be elucidated through dedicated research for each specific derivative.

Conclusion and Future Directions

While this compound itself may not be the primary bioactive agent, its importance as a scaffold in medicinal chemistry is evident. The anticonvulsant and neuroprotective activities of its derivatives highlight the therapeutic potential of the 4-methyl-1,3-thiazol-2-yl core. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives to fully explore the therapeutic possibilities of this chemical class. Elucidating the specific molecular targets and mechanisms of action for the most promising compounds will be crucial for their further development as potential drug candidates. The continued exploration of this chemical space holds promise for the discovery of novel therapeutics for neurological disorders.

Unraveling the Mechanism of Action: A Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and its Therapeutic Potential

Disclaimer: Direct experimental data on the specific mechanism of action for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide is limited in publicly available scientific literature. This technical guide consolidates information from structurally related thiazole acetamide derivatives to propose a likely mechanism of action and to provide a framework for its investigation. The primary hypothesized mechanism is the inhibition of tubulin polymerization, a key process in cell division, suggesting potential applications in oncology.

Core Hypothesis: Inhibition of Tubulin Polymerization

The leading hypothesis for the mechanism of action of this compound is its role as a tubulin polymerization inhibitor . Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.

Proposed Signaling Pathway

The proposed pathway involves the binding of this compound to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Caption: Proposed signaling pathway for this compound.

Quantitative Data from Structurally Related Compounds

Due to the absence of specific data for the target compound, the following table summarizes the biological activities of closely related thiazole acetamide derivatives, focusing on tubulin polymerization inhibition and anticancer activity.

| Compound ID | Structure | Target/Assay | IC50/GI50 (µM) | Cell Line(s) | Reference |

| Hypothetical | This compound | Tubulin Polymerization | Data Not Available | - | - |

| Compound IV | 2-((3,4,5-Trimethoxyphenyl)amino)-N-(thiazol-2-yl)acetamide | Tubulin Polymerization | 2.00 ± 0.12 | - | |

| Compound 10a | Novel Thiazole-2-acetamide derivative | Tubulin Polymerization | 2.69 | - | |

| Compound 10a | Antiproliferative Activity | 7 ± 0.6 | PC-3 (Prostate) | ||

| Compound 10a | Antiproliferative Activity | 4 ± 0.2 | MCF-7 (Breast) | ||

| Compound 8a | N-benzyl substituted thiazolyl acetamide | c-Src Kinase Inhibition | 1.34 (GI50) | NIH3T3/c-Src527F | |

| Compound 8h | Nitrothiazolacetamide thioquinazolinone | Urease Inhibition | 2.22 ± 0.09 | - |

Experimental Protocols

This section details the methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Workflow:

Caption: Workflow for an in vitro tubulin polymerization assay.

Detailed Protocol:

-

Reagents and Materials: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA), GTP solution, test compound stock solution, microplate reader.

-

Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare serial dilutions of the test compound in polymerization buffer.

-

Assay Procedure:

-

Add tubulin solution to the wells of a pre-chilled 96-well plate.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

-

Initiate polymerization by adding GTP to each well and immediately transferring the plate to a microplate reader pre-heated to 37°C.

-

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value, the concentration at which 50% of tubulin polymerization is inhibited.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing a measure of cytotoxicity.

Workflow:

Caption: Workflow for a cell viability (MTT) assay.

Detailed Protocol:

-

Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Alternative/Secondary Mechanisms of Action

While tubulin inhibition is the most probable mechanism, the diverse biological activities of thiazole derivatives warrant consideration of other potential targets.

-

Kinase Inhibition: Certain thiazole acetamide derivatives have been shown to inhibit protein kinases like Src kinase. Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

-

Urease Inhibition: Some substituted thiazole derivatives have demonstrated potent urease inhibitory activity. Urease is an enzyme implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori.

Further investigation through broad-panel kinase screening and specific enzyme inhibition assays would be necessary to explore these alternative mechanisms for this compound.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound is hypothesized to act as an inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This positions the compound as a potential candidate for further investigation as an anticancer agent.

Future research should focus on:

-

Direct experimental validation: Conducting in vitro tubulin polymerization assays and cell-based cytotoxicity studies with this compound.

-

Target identification: Utilizing techniques such as affinity chromatography or proteomics to definitively identify the cellular targets.

-

In vivo efficacy: Evaluating the antitumor activity of the compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This comprehensive approach will be crucial in fully elucidating the mechanism of action and therapeutic potential of this promising thiazole acetamide derivative.

Spectroscopic and Synthetic Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a core thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The acetamide substituent introduces additional possibilities for hydrogen bonding and further chemical modification. This technical guide provides a summary of the predicted spectroscopic data for this compound, a general experimental protocol for its synthesis and characterization, and a logical workflow for its analysis. Given the limited availability of published experimental data for this specific molecule, the following information is based on established principles of spectroscopy and synthetic organic chemistry, drawing parallels from structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 173739-73-6[1]

-

Molecular Formula: C₆H₈N₂OS[1]

-

Molecular Weight: 156.21 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.0 | Broad Singlet | 2H | -NH₂ |

| ~6.9 | Singlet | 1H | Thiazole C5-H |

| ~3.8 | Singlet | 2H | -CH₂- |

| ~2.3 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~165 | Thiazole C2 |

| ~150 | Thiazole C4 |

| ~110 | Thiazole C5 |

| ~35 | -CH₂- |

| ~17 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic/Thiazole) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| ~1550 | Medium | C=N Stretch (Thiazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 156.04 | [M]⁺ (Molecular Ion) |

| 113.01 | [M - CH₃CO]⁺ |

| 99.03 | [M - C₂H₃NO]⁺ |

| 71.01 | [C₃H₃N₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route involves the reaction of 2-(chloromethyl)-4-methylthiazole with an ammonia source or the direct amidation of a corresponding ester. A common method for the synthesis of similar acetamides involves the coupling of a carboxylic acid with an amine.

Materials:

-

2-(4-Methyl-1,3-thiazol-2-yl)acetic acid

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

-

Ammonia solution or ammonium chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine)

Procedure:

-

Acid Chloride Formation (if using SOCl₂): To a solution of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the resulting acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonia or a mixture of ammonium chloride and a base.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Standard proton experiment with a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Proton-decoupled carbon experiment with a spectral width of 0-200 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ for 16-32 scans.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed biological activity or the signaling pathways associated with this compound. However, the thiazole and acetamide moieties are present in numerous compounds with a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. Further research would be required to elucidate the specific biological profile of this compound. A general approach to investigating its biological activity would involve screening against various cell lines and enzyme assays relevant to different disease areas.

References

Technical Guide: 2-(4-Methyl-1,3-thiazol-2-yl)acetamide (CAS No. 173739-73-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. It is important to note that publicly accessible, peer-reviewed experimental data specifically for this compound is limited. Much of the information regarding its synthesis and potential biological activity is extrapolated from studies on structurally similar thiazole derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a central thiazole ring, a functionality of significant interest in medicinal chemistry. The thiazole nucleus is a common scaffold in a variety of biologically active compounds and approved pharmaceuticals. This guide aims to provide a comprehensive overview of the available technical information for this specific molecule, including its chemical properties, a plausible synthetic approach, and its potential biological relevance based on related structures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 173739-73-6 | [1] |

| Molecular Formula | C6H8N2OS | [1] |

| Molecular Weight | 156.20 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1=CSC(=N1)CC(=O)N | N/A |

Synthesis

Proposed Experimental Protocol

A plausible synthesis could involve the reaction of 2-amino-4-methylthiazole with an acetylating agent, such as 2-chloroacetyl chloride, followed by amination. A more direct approach, analogous to the synthesis of similar acetamides, would be the reaction of a suitable thiazolylacetic acid derivative with ammonia.

A generalized procedure, adapted from the synthesis of related N-thiazolyl acetamides, is as follows[2]:

-

Preparation of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid: This intermediate could potentially be synthesized from 2-bromo-4-methylthiazole via a Grignard reaction followed by carboxylation, or through other established routes for generating aryl/heteroaryl acetic acids.

-

Activation of the Carboxylic Acid: The resulting 2-(4-methyl-1,3-thiazol-2-yl)acetic acid would be dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), would be added along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester.

-

Amination: An excess of ammonia (in the form of ammonium hydroxide or ammonia gas bubbled through the solution) would then be introduced to the reaction mixture.

-

Work-up and Purification: The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product would then be purified by recrystallization or column chromatography to yield this compound.

Synthetic Workflow Diagram

Potential Biological Activities and Signaling Pathways

Specific biological activity data or studies on the mechanism of action for this compound have not been identified in the public domain. However, the broader class of thiazole-containing compounds has been extensively investigated for a wide range of pharmacological effects. The potential activities of the title compound can be inferred from these related structures.

Summary of Activities of Related Thiazole Acetamides

| Biological Activity | Description of Findings for Related Compounds |

| Anticancer | Various N-(thiazol-2-yl)-acetamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. Mechanisms of action for some analogues include inhibition of specific kinases or disruption of microtubule polymerization. |

| Antimicrobial | The thiazole ring is a key component of some antimicrobial agents. Thiazole acetamides have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. |

| Anti-inflammatory | Certain thiazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. |

| Anticonvulsant | Some N-thiazolyl acetamide derivatives have been investigated for their anticonvulsant effects in animal models of epilepsy. |

Signaling Pathways

There is no direct evidence linking this compound to any specific signaling pathway. Based on the activities of related compounds, it could potentially interact with pathways involved in cell proliferation, inflammation, or neuronal excitability. However, this remains speculative without direct experimental evidence.

Conclusion

This compound, identified by CAS number 173739-73-6, is a compound of interest due to its thiazole core, a well-established pharmacophore. While its specific physicochemical properties are documented, detailed experimental protocols for its synthesis and comprehensive biological evaluations are not currently available in the public literature. The information presented in this guide, particularly concerning its synthesis and potential bioactivity, is based on extrapolation from structurally related molecules. Further research is required to fully characterize the chemical and biological profile of this compound. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound in drug discovery and development.

References

Potential Therapeutic Targets of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. It is important to note that direct experimental data for this specific compound is limited in the public domain. Therefore, this document synthesizes information from structurally related N-(thiazol-2-yl)acetamide and 2-(thiazol-2-yl)acetamide derivatives to infer potential mechanisms of action and therapeutic targets. The insights presented are intended to guide researchers, scientists, and drug development professionals in their exploration of this class of molecules.

Executive Summary

The this compound scaffold is a promising pharmacophore with potential applications across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. Based on the activities of structurally similar compounds, the primary potential therapeutic targets for this molecule are tubulin, caspases, and cyclooxygenase-2 (COX-2). By inhibiting tubulin polymerization, derivatives of this class have demonstrated potent anticancer activity, leading to cell cycle arrest and apoptosis. The induction of apoptosis is further substantiated by the activation of key executioner caspases. Furthermore, the inhibition of COX-2 suggests a potential role in mitigating inflammation and pain. This guide provides an in-depth analysis of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows.

Potential Therapeutic Targets in Oncology

The thiazole-acetamide scaffold is a recurring motif in the design of novel anticancer agents. The primary mechanisms of action for derivatives of this compound in oncology appear to be the disruption of microtubule dynamics and the induction of apoptosis.

Tubulin Polymerization Inhibition

Several N-(thiazol-2-yl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are critical for the formation of the mitotic spindle during cell division. This disruption leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1]

Quantitative Data for Tubulin Polymerization Inhibition by Thiazole-2-acetamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) for Tubulin Polymerization | GI50 (µM) for Cell Growth Inhibition | Reference |

| 10a | - | 2.69 | - | [2] |

| 10o | - | 3.62 | - | [2] |

| 13d | - | 3.68 | - | [2] |

| Compound IV | - | 2.00 ± 0.12 | - | [2] |

| 10a | PC-3 (Prostate) | - | 7 ± 0.6 | [2] |

| 10a | MCF-7 (Breast) | - | 4 ± 0.2 | [2] |

| Compound 8a | HeLa (Cervical) | - | 1.3 ± 0.14 | [3] |

| Compound 8a | U87 (Glioblastoma) | - | 2.1 ± 0.23 | [3] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from established methods for assessing the effect of small molecules on tubulin polymerization.[4][5]

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., from porcine brain) at a concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a GTP stock solution (100 mM).

-

Prepare a DAPI (4′,6-diamidino-2-phenylindole) solution to monitor polymerization.

-

Prepare the test compound (this compound) and a reference inhibitor (e.g., combretastatin A-4) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution.

-

Add the test compound or reference inhibitor to the respective wells.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and DAPI.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 90 minutes) using a fluorometer with appropriate excitation and emission wavelengths for DAPI.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.

-

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Pharmacology of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of the heterocyclic compound 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. While direct pharmacological data for this specific molecule is limited in publicly available literature, this document consolidates information on its synthesis, physicochemical properties, and potential therapeutic activities based on extensive research into structurally related thiazole-acetamide derivatives. The thiazole-acetamide scaffold is a well-established pharmacophore, with analogs exhibiting a broad range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. This guide presents available quantitative data for these analogs in structured tables, details relevant experimental protocols for assessing these biological activities, and provides visualizations of experimental workflows and a key signaling pathway to aid in understanding the potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

The thiazole ring is a fundamental five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is present in numerous biologically active compounds and approved pharmaceutical agents. The incorporation of an acetamide functional group at the 2-position of the thiazole ring gives rise to the thiazole-acetamide scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold have been the subject of extensive research, revealing a wide array of pharmacological properties. This guide focuses on the specific derivative, this compound, providing a detailed investigation into its known characteristics and its potential pharmacology inferred from closely related analogs.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various synthetic routes, typically involving the reaction of 2-amino-4-methylthiazole with an appropriate acetylating agent. A general synthetic scheme is depicted below.

An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)acetamide derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer properties.

Core Chemical Synthesis

The foundational step in the synthesis of this class of compounds is the preparation of the key intermediate, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide. This is typically achieved through the reaction of 2-amino-4-methylthiazole with chloroacetyl chloride.[1][2][3] Subsequent derivatization is then carried out by reacting this intermediate with various nucleophiles to generate a diverse library of analogues.

Synthesis of 2-amino-4-methylthiazole

A common method for the synthesis of 2-amino-4-methylthiazole involves the reaction of thiourea with chloroacetone.[4][5]

Experimental Protocol:

-

Suspend thiourea (1 mole) in water.

-

Add chloroacetone (1 mole) dropwise to the suspension with stirring. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux the resulting yellow solution for approximately two hours.

-

After cooling, add solid sodium hydroxide to the mixture with continuous stirring and cooling to induce the separation of an oily layer.

-

Separate the oily layer and extract the aqueous layer with a suitable solvent like ether.

-

Combine the organic phases, dry over anhydrous sodium hydroxide, and filter.

-

Remove the solvent by distillation, and purify the resulting oil by vacuum distillation to obtain 2-amino-4-methylthiazole.[5]

Synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide

This intermediate is synthesized by the acylation of 2-amino-4-methylthiazole with chloroacetyl chloride.[6]

Experimental Protocol:

-

Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable dry solvent such as chloroform or tetrahydrofuran (THF).

-

Add a base, such as potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.[2][7]

-

Cool the reaction mixture in an ice bath.

-

Add chloroacetyl chloride (1 to 1.01 equivalents) dropwise to the cooled solution while maintaining a low temperature (below 5°C).[7]

-

Stir the reaction mixture at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide.[7] The physicochemical properties of this compound are available from various chemical suppliers.[8][9]

Synthesis of Final Derivatives

The final this compound derivatives are synthesized by reacting the chloroacetamide intermediate with a variety of nucleophiles, such as substituted phenols, thiols, or amines.[2][10]

General Experimental Protocol:

-

Dissolve 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide (1 equivalent) and the desired nucleophile (1 equivalent) in a suitable solvent like acetone or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the final derivative.

Physicochemical Characterization: The synthesized compounds are typically characterized by various spectroscopic methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of key functional groups.[10]

-

IR Spectroscopy: To identify characteristic vibrational frequencies of functional groups like C=O (amide) and N-H.[10]

-

Mass Spectrometry: To determine the molecular weight of the synthesized compounds.[11]

-

Elemental Analysis: To confirm the elemental composition of the final products.[11]

Biological Activity and Data Presentation

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of various analogues against common cancer cell lines.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of this compound Derivatives

| Compound ID | R-Group on Acetamide | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |

| Derivative 1 | 4-Chlorophenylamino | - | - | - | [10] |

| Derivative 2 | 4-Bromophenylamino | - | - | - | [10] |

| Derivative 3 | 2-Nitrophenylamino | - | - | - | [10] |

| Analogue A | Varies | 19.13 | 15.69 | 13.68 | [12] |

| Analogue B | Varies | 58.13 | - | 57.47 | [13] |

| Analogue C | Varies | 7.17 | 4.5 | 2.2 | [14] |

| Analogue D | Varies | 1.65 | 1.65 | - | [15] |

| Analogue E | Varies | 3.57 | - | - | [16] |

Note: The specific structures of the R-groups for analogues A-E are detailed in the cited references. The IC₅₀ values are presented as reported in the literature and may have been determined under varying experimental conditions.

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[17][18][19][20] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in tumor-induced angiogenesis.

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[21] Thiazole-containing compounds have been shown to inhibit this pathway, often by targeting PI3K or mTOR kinases directly.[22][23][24] Inhibition of this pathway leads to decreased phosphorylation of downstream effectors like Akt and S6 kinase, ultimately resulting in cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.[22][25]

Protocol:

-

Cell Treatment and Lysis: Treat cultured cancer cells with the test compound at various concentrations for a specified time. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, mTOR, S6K) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol (General):

-

Reaction Setup: In a 96-well or 384-well plate, combine the purified kinase (e.g., VEGFR-2), a specific substrate (e.g., a peptide), and the test compound at various concentrations.

-

Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified duration.

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or quantifying the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

This technical guide provides a foundational understanding of this compound derivatives for researchers in the field of drug discovery and development. The provided protocols and data serve as a starting point for further investigation into this promising class of compounds.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 2-CHLORO-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. This compound CAS#: 173739-73-6 [m.chemicalbook.com]

- 9. 2-CHLORO-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE | 50772-53-7 [m.chemicalbook.com]

- 10. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 18. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

In Vitro Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Review of Available Data

Researchers, scientists, and drug development professionals are advised that preliminary in vitro studies specifically investigating 2-(4-Methyl-1,3-thiazol-2-yl)acetamide are not extensively available in the public domain. This technical guide, therefore, summarizes the existing research on closely related thiazole acetamide derivatives to provide insights into potential areas of biological activity and guide future research endeavors.

While direct experimental data on the target compound is scarce, the broader class of thiazole-containing compounds has been the subject of numerous studies, revealing a wide range of biological activities. These activities include potential anticancer, antimicrobial, and enzyme inhibitory effects. This document will synthesize the available information on these related structures to build a foundational understanding.

Synthesis of Thiazole Acetamide Derivatives

The synthesis of thiazole acetamide derivatives is generally achieved through well-established chemical reactions. One common method involves the reaction of an appropriately substituted 2-aminothiazole with an acylating agent, such as an acetyl chloride or acetic anhydride. For instance, N-(thiazol-2-yl)acetamide has been synthesized by refluxing 2-aminothiazole with acetyl chloride in a suitable solvent like dry acetone[1]. Another approach involves the condensation of a phenylacetic acid derivative with a 2-aminothiazole in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC)[2][3].

A generalized workflow for the synthesis of such derivatives can be visualized as follows:

Caption: Generalized synthetic workflow for thiazole acetamide derivatives.

Biological Activities of Related Thiazole Derivatives

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents. For example, a series of novel 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization.[4] Several of these compounds exhibited significant cytotoxic activity against various human cancer cell lines, with some showing greater potency than the reference compound combretastatin A-4.[4] The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis. For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in breast cancer cell lines through the activation of caspases 3, 8, and 9.[5]

The general mechanism of apoptosis induction by some anticancer agents is depicted below:

Caption: Simplified signaling pathway of apoptosis induction.

Antimicrobial Activity

Thiazole-based compounds have also demonstrated promising antimicrobial properties. For instance, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their in vitro activity against various bacterial and fungal species.[6] Some of these compounds showed promising antimicrobial activity, suggesting their potential as lead compounds for the development of new antimicrobial agents.[6] The mechanism of action for some thiazole antimicrobials is thought to involve the disruption of the bacterial cell wall or inhibition of essential enzymes.[7]

Enzyme Inhibition

Certain thiazole acetamide derivatives have been investigated as inhibitors of specific enzymes. A study focused on 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease.[8] One of the synthesized analogs showed promising inhibitory activity against BACE-1, suggesting that the thiazole acetamide scaffold could be a starting point for the design of novel BACE-1 inhibitors.[8]

The general principle of enzyme inhibition can be illustrated as follows:

Caption: Conceptual workflow of enzyme inhibition.

Conclusion and Future Directions

While this guide provides a summary of the synthesis and biological activities of thiazole acetamide derivatives related to this compound, it is crucial to reiterate the absence of specific in vitro data for the target compound itself. The presented information, drawn from studies on analogous structures, suggests that this compound could potentially exhibit interesting biological properties, particularly in the areas of anticancer and antimicrobial research.

Future research should focus on the synthesis and subsequent in vitro evaluation of this compound. Key experiments would include:

-

Cytotoxicity assays against a panel of human cancer cell lines to determine its potential as an anticancer agent.

-

Antimicrobial susceptibility testing against a range of pathogenic bacteria and fungi.

-

Enzyme inhibition assays for relevant targets based on structural similarity to known inhibitors.

Such studies are essential to elucidate the specific biological profile of this compound and to determine its potential for further development as a therapeutic agent. Without such dedicated research, any discussion of its in vitro properties remains speculative and based on extrapolation from related compounds.

References

- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]

- 8. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Introduction

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in various biologically active molecules. The thiazole scaffold is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Chemical Structure

Principle of the Method

The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the initial formation of the 4-methyl-thiazole ring, followed by the introduction of the acetamide functional group. The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring from an α-haloketone and a thioamide. Subsequent functional group manipulation allows for the formation of the desired acetamide side chain.

The protocol outlined below first describes the synthesis of the key intermediate, 2-amino-4-methylthiazole, via the Hantzsch reaction between chloroacetone and thiourea. The subsequent step details the conversion of this intermediate to the target compound, this compound, through a Sandmeyer-type reaction to introduce a cyanomethyl group, followed by hydrolysis.

Experimental Protocols

Materials and Equipment

-

Chloroacetone

-

Thiourea

-

Ethanol

-

Sodium nitrite

-

Copper(I) cyanide

-

Sodium cyanide

-

Hydrochloric acid

-

Sulfuric acid

-

Sodium hydroxide

-

Dichloromethane

-

Sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Protocol 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is based on the well-established Hantzsch thiazole synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (0.1 mol) in 100 mL of ethanol.

-

Addition of α-Haloketone: To the stirred solution, add chloroacetone (0.1 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-methylthiazole as a solid.

Protocol 2: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile

This step involves a Sandmeyer-type reaction to introduce the acetonitrile group.

-

Diazotization: In a 250 mL beaker, dissolve 2-amino-4-methylthiazole (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (0.055 mol) in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Cyanation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (0.06 mol) and sodium cyanide (0.12 mol) in 100 mL of water. Cool this solution to 0-5 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour.

-

Work-up and Extraction: Cool the reaction mixture and extract with dichloromethane (3 x 75 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile can be purified by column chromatography.

Protocol 3: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to the amide.

-

Hydrolysis: In a 100 mL round-bottom flask, mix 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (0.03 mol) with 30 mL of concentrated sulfuric acid.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 80-90 | Solid | 44-45 |

| 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile | C₆H₆N₂S | 138.19 | 60-70 | Oil | N/A |

| This compound | C₆H₈N₂OS | 156.21 | 70-80 | Solid | 135-137 |

Visualization of Experimental Workflow

Caption: Synthetic pathway for this compound.

Application Note: NMR Characterization of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The note includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols, and visual aids to facilitate understanding of the structure-spectrum correlations.

Introduction

This compound is a molecule featuring a thiazole ring, a common scaffold in pharmacologically active compounds. Thiazole derivatives are known to exhibit a wide range of biological activities. Accurate structural elucidation and characterization are crucial for quality control, understanding structure-activity relationships, and regulatory submissions. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of such organic molecules in solution. This note outlines the expected ¹H and ¹³C NMR spectral features of the title compound and provides standardized protocols for data acquisition.

Predicted NMR Spectroscopic Data

The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds and established chemical shift principles. The thiazole ring is known to be aromatic, which influences the chemical shifts of its constituent and attached protons and carbons[1]. The chemical shifts of amide protons are highly dependent on solvent, temperature, and concentration[2][3][4].

Predicted ¹H NMR Data

The expected proton NMR chemical shifts for this compound are summarized in Table 1. The spectrum is predicted for a standard deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding and often results in sharper signals for exchangeable protons compared to solvents like CDCl₃[2][3].

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | br s | 2H | -NH₂ |

| ~7.20 | s | 1H | H-5 (thiazole) |

| ~3.85 | s | 2H | -CH₂- |

| ~2.35 | s | 3H | 4-CH₃ (thiazole) |

br s = broad singlet, s = singlet

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are presented in Table 2. These predictions are based on typical chemical shift ranges for carbons in similar electronic environments[5][6].

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C=O (amide) |

| ~165.0 | C-2 (thiazole) |

| ~150.0 | C-4 (thiazole) |

| ~115.0 | C-5 (thiazole) |

| ~35.0 | -CH₂- |

| ~17.0 | 4-CH₃ (thiazole) |

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Weigh approximately 5-10 mg of solid this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H NMR Data Acquisition (400 MHz Spectrometer)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16 to 64 (depending on sample concentration).

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR Data Acquisition (100 MHz Spectrometer)

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1-2 s.

-

Spectral Width: -10 to 200 ppm.

-

Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Visualization of Workflow and Structural Correlations

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the correlation between the molecule's structure and its predicted NMR signals.

Caption: Experimental workflow for NMR characterization.

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

Application Notes and Protocols for Mass Spectrometry Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the mass spectrometry analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a compound of interest in pharmaceutical research. The following sections outline the predicted fragmentation patterns, a quantitative data summary, and comprehensive experimental protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectral Fragmentation

The mass spectral analysis of this compound (Molecular Formula: C₆H₈N₂OS, Molecular Weight: 156.04 g/mol ) is expected to yield characteristic fragment ions under electrospray ionization (ESI) in positive mode. The protonated molecule [M+H]⁺ will have a theoretical m/z of 157.0484. The fragmentation is predicted to occur primarily at the amide linkage and within the thiazole ring structure.

Based on the known fragmentation patterns of thiazole derivatives and acetamide-containing compounds, a plausible fragmentation pathway is proposed. The primary cleavage is anticipated to be the loss of the acetamide group, followed by fragmentation of the thiazole ring.

Table 1: Predicted Quantitative Data for Mass Spectrometry Analysis of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance |

| 157.0484 | 114.0219 | C₂H₃NO (Acetamide) | High |

| 157.0484 | 98.0273 | C₂H₃NO + NH₂ | Moderate |

| 157.0484 | 71.0113 | C₃H₄N₂O (Side Chain) | Moderate |

| 114.0219 | 86.0267 | C₂H₂ | Moderate to Low |

| 114.0219 | 72.9984 | CH₃CN | Low |

Experimental Protocols

This section provides detailed methodologies for the sample preparation and LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation from Biological Matrices (Plasma)

This protocol describes a solid-phase extraction (SPE) method for the efficient cleanup and concentration of the analyte from plasma samples.

Materials:

-

Human plasma

-